REACTION_CXSMILES
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Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].[CH2:12]([O:14][C:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])[CH3:13]>C(Cl)(Cl)Cl>[CH2:12]([O:14][C:15]([N:17]1[CH2:18][CH2:19][N:20]([CH2:2][C:3]([C:5]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=2)=[O:4])[CH2:21][CH2:22]1)=[O:16])[CH3:13]
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Name
|
|
Quantity
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4.3 g
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Type
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reactant
|
Smiles
|
ClCC(=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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refluxed
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Type
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TEMPERATURE
|
Details
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with heating for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure, and 25% aqueous ammonia solution
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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followed by extraction with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
FILTRATION
|
Details
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by filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |